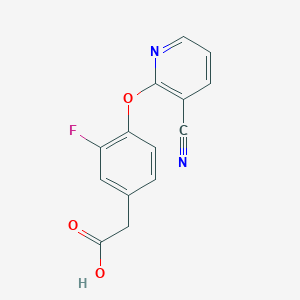
2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid is a chemical compound that features a cyanopyridine moiety linked to a fluorophenyl group via an ether bond, with an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid typically involves the following steps:
Formation of the Cyanopyridine Intermediate: The cyanopyridine moiety can be synthesized by reacting 2-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).
Etherification: The cyanopyridine intermediate is then reacted with 3-fluorophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The acetic acid group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(4-((3-Cyanopyridin-2-yl)thio)-3-fluorophenyl)acetic acid: Similar structure but with a thioether linkage instead of an ether linkage.
2-(4-((3-Cyanopyridin-2-yl)amino)-3-fluorophenyl)acetic acid: Similar structure but with an amino linkage instead of an ether linkage.
Uniqueness
2-(4-((3-Cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(3-cyanopyridin-2-yl)oxy-3-fluorophenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c15-11-6-9(7-13(18)19)3-4-12(11)20-14-10(8-16)2-1-5-17-14/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGHAYAXMQOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)CC(=O)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
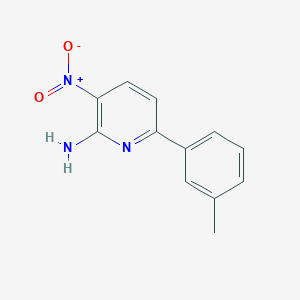
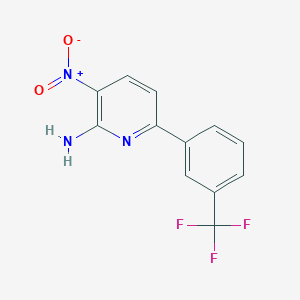
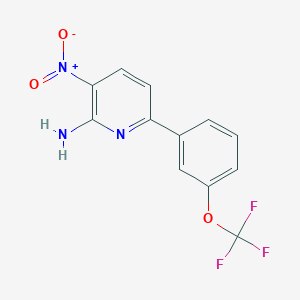
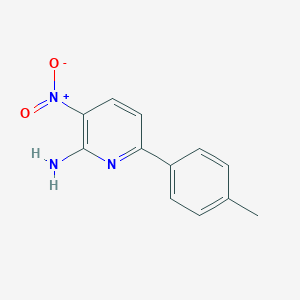
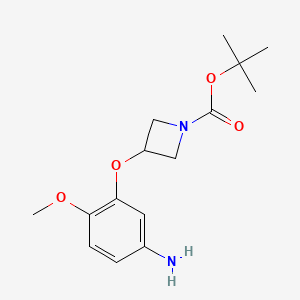
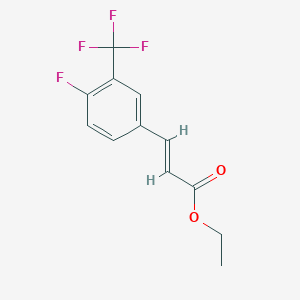
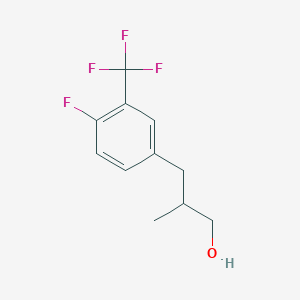
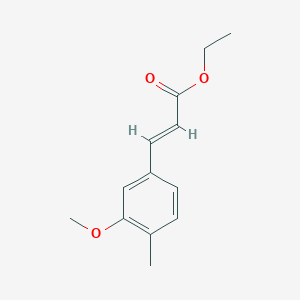
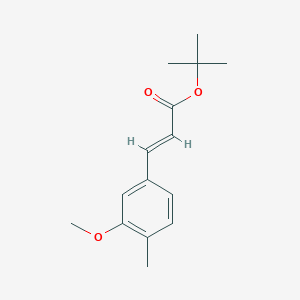
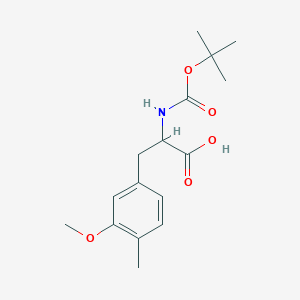
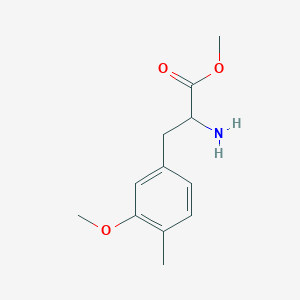
![[3-Fluoro-4-(2-methoxy-ethoxy)-phenyl]-acetic acid](/img/structure/B8155120.png)
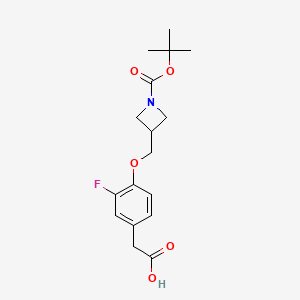
![[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid](/img/structure/B8155139.png)
